molecular formula C11H19BO4 B061169 3-Acetoxy-1-propenylboronic acid pinacol ester CAS No. 161395-97-7

3-Acetoxy-1-propenylboronic acid pinacol ester

Cat. No. B061169
CAS RN: 161395-97-7
M. Wt: 226.08 g/mol
InChI Key: ZXBRLGZFCXGTBA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-1-propenylboronic acid pinacol ester is involved in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes and other chemical compounds through borylation-coupling sequences (Takagi, Miyaura, et al., 2002).

Synthesis Analysis

This compound is synthesized via palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, resulting in high yields and retention of the configuration of double bonds (Takagi, Miyaura, et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-1-propenylboronic acid pinacol ester is crucial for its reactivity and applications in organic synthesis. Its phosphorescence properties in solid state at room temperature were noted, suggesting unique electronic structures (Shoji, et al., 2017).

Chemical Reactions and Properties

This compound engages in reactions such as allylic arylation and can be used in the synthesis of various organic molecules, including 1,3-diarylpropene derivatives (Watanabe et al., 2014). It demonstrates reactivity typical of boronic esters, which is essential for its applications in cross-coupling reactions.

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of 3-Acetoxy-1-propenylboronic acid pinacol ester are influenced by its molecular structure and contribute to its applicability in various solvents and conditions (Leszczyński, Hofman, et al., 2020).

Chemical Properties Analysis

This compound exhibits typical chemical properties of boronic esters, such as susceptibility to hydrolysis at physiological pH, which is crucial for its stability and functionality in synthetic applications (Achilli et al., 2013).

Mechanism of Action

The percent buried volume provides the best correlation between steric size and diastereoselectivity in a Diels–Alder reaction .

Safety and Hazards

3-Acetoxy-1-propenylboronic acid pinacol ester causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported show that it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87) . The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .

properties

IUPAC Name

[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRLGZFCXGTBA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460523
Record name 3-Acetoxy-1-propenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-1-propenylboronic acid pinacol ester

CAS RN

161395-97-7
Record name 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161395-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetoxy-1-propenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxy-1-propenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3-Acetoxy-1-propenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
3-Acetoxy-1-propenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
3-Acetoxy-1-propenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
3-Acetoxy-1-propenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
3-Acetoxy-1-propenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.